molecular formula C15H17NO3S B352349 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine CAS No. 392238-27-6

4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine

Cat. No. B352349
CAS RN: 392238-27-6
M. Wt: 291.4g/mol
InChI Key: UIGRRJCFAASVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine (MNSM) is a chemical compound that belongs to the family of sulfonylmorpholines. It has been used as a research tool in various scientific studies due to its unique chemical properties. MNSM is a versatile molecule that can be synthesized using different methods, and it has been found to have various biochemical and physiological effects.

Mechanism of Action

4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine is believed to exert its effects through the inhibition of carbonic anhydrase. This enzyme is involved in the reversible hydration of carbon dioxide, which is important for the regulation of acid-base balance in the body. By inhibiting carbonic anhydrase, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine can disrupt this process, leading to changes in pH and other physiological effects.
Biochemical and Physiological Effects
4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, including breast cancer and prostate cancer cells. 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has also been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been shown to have anticonvulsant effects, which could make it a potential treatment for epilepsy.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine in lab experiments is its high yield and purity when synthesized using the methods described above. Additionally, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been found to have a wide range of biochemical and physiological effects, making it a versatile research tool. However, one limitation of using 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine is its potential toxicity, which could limit its use in certain experiments. Additionally, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine may not be suitable for experiments involving certain cell types or organisms.

Future Directions

There are several future directions for research involving 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine. One potential area of research is the development of 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine-based cancer therapies. Another area of research could involve the use of 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine as a ligand in the synthesis of metal-organic frameworks with specific gas storage and separation properties. Additionally, further research could be done to elucidate the mechanism of action of 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine and its effects on different cell types and organisms.

Synthesis Methods

4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine can be synthesized using different methods, including the reaction of 6-methylnaphthalene-2-sulfonyl chloride with morpholine in the presence of a base. Another method involves the reaction of 2-amino-6-methylnaphthalene with chlorosulfonic acid, followed by the addition of morpholine. The yield of 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine using these methods is typically high, and the purity can be improved using chromatography techniques.

Scientific Research Applications

4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been used in various scientific studies due to its unique chemical properties. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has also been found to inhibit the growth of certain cancer cells, making it a potential candidate for cancer therapy. Additionally, 4-(6-Methylnaphthalen-2-yl)sulfonylmorpholine has been used as a ligand in the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.

properties

IUPAC Name

4-(6-methylnaphthalen-2-yl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-12-2-3-14-11-15(5-4-13(14)10-12)20(17,18)16-6-8-19-9-7-16/h2-5,10-11H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIGRRJCFAASVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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